molecular formula C19H17F3N2O4S B1672611 Fevipiprant CAS No. 872365-14-5

Fevipiprant

Numéro de catalogue: B1672611
Numéro CAS: 872365-14-5
Poids moléculaire: 426.4 g/mol
Clé InChI: GFPPXZDRVCSVNR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fevipiprant, également connu sous son nom chimique {acide {2-méthyl-1-[4-(méthylsulfonyl)-2-(trifluorométhyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}acétique}, est un composé appartenant à la classe des piprants. Il a été développé par Novartis en tant qu'antagoniste sélectif et oral du récepteur de la prostaglandine D2 2 (DP2 ou CRTh2). Ce récepteur est impliqué dans la cascade inflammatoire associée à l'asthme . This compound a été initialement étudié pour son potentiel à traiter l'asthme, en particulier chez les patients souffrant de formes modérées à sévères de la maladie .

Méthodes De Préparation

La synthèse du Fevipiprant implique plusieurs étapes clés, commençant par la préparation du noyau pyrrolo[2,3-b]pyridine. Ceci est suivi par l'introduction du groupe trifluorométhylbenzyle et du groupe méthylsulfonyle. L'étape finale implique l'ajout de la partie acide acétique. Les conditions réactionnelles nécessitent généralement l'utilisation de bases fortes et de solvants tels que le diméthylformamide (DMF) et le dichlorométhane (DCM) .

Pour la production industrielle, le processus est mis à l'échelle avec un contrôle minutieux des paramètres réactionnels afin de garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et la reproductibilité de la synthèse .

Analyse Des Réactions Chimiques

Fevipiprant subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Cette réaction peut se produire au niveau du groupe méthylsulfonyle, conduisant à la formation de dérivés de sulfone.

    Réduction : Le groupe nitro dans le noyau pyrrolo[2,3-b]pyridine peut être réduit en amine.

    Substitution : Le groupe trifluorométhyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation, l'hydrure de lithium et d'aluminium pour la réduction et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs utilisés .

4. Applications de la recherche scientifique

5. Mécanisme d'action

This compound exerce ses effets en antagonisant sélectivement le récepteur de la prostaglandine D2 2 (DP2 ou CRTh2). Ce récepteur est impliqué dans le recrutement et l'activation des éosinophiles, des basophiles et des cellules T auxiliaires 2, qui jouent un rôle clé dans la réponse inflammatoire associée à l'asthme. En bloquant ce récepteur, this compound réduit l'inflammation et améliore la fonction pulmonaire chez les patients asthmatiques .

Applications De Recherche Scientifique

Introduction to Fevipiprant

This compound, also known as QAW039, is an oral antagonist of the prostaglandin D2 receptor 2 (DP2) that has been primarily investigated for its applications in asthma management. This compound aims to address the unmet needs in patients with severe asthma who are inadequately controlled by standard therapies. The following sections will explore the scientific research applications of this compound, focusing on its efficacy, safety, and potential implications for clinical practice.

Efficacy in Asthma Management

This compound has been evaluated in several clinical trials, notably the LUSTER-1 and LUSTER-2 studies, which were phase III randomized controlled trials. These studies aimed to assess the efficacy of this compound in reducing the rate of moderate to severe asthma exacerbations in patients with high eosinophil counts.

Key Findings from Clinical Trials

  • LUSTER-1 and LUSTER-2 Studies : These studies included over 1,700 participants across multiple countries. Patients received either 150 mg or 450 mg of this compound or a placebo for 52 weeks. The primary endpoint was the annualized rate of moderate to severe asthma exacerbations.
    • In LUSTER-1, the annualized rate ratio for the 450 mg dose compared to placebo was 0.78 (95% CI: 0.61-1.01), indicating a modest reduction in exacerbations .
    • In LUSTER-2, similar results were observed with a rate ratio of 0.76 (95% CI: 0.58-1.00) for the higher dose .

Despite these findings, neither study achieved statistical significance after adjusting for multiple testing, suggesting that while this compound may provide some benefit, it may not be sufficient to warrant widespread clinical use .

Safety Profile

This compound has generally been well tolerated among trial participants. Adverse events were comparable between treatment groups and placebo, with serious adverse events occurring in approximately 9% of patients across all groups . Notably, there were few treatment-related deaths reported during these studies.

Comparative Studies

In addition to phase III trials, this compound has been compared with other treatments such as montelukast in phase II studies:

  • A study involving 1,058 adult patients demonstrated statistically significant improvements in forced expiratory volume (FEV1) when this compound was used alongside low-dose inhaled corticosteroids compared to placebo .

Meta-Analysis Insights

A meta-analysis reviewing multiple trials indicated that while this compound showed improvements in pre-and post-bronchodilator FEV1 values and modest improvements in asthma control questionnaire scores, the overall impact on exacerbation rates remained disappointing . This suggests that while there may be some benefits regarding lung function metrics, the clinical significance concerning exacerbation prevention is still uncertain.

Mécanisme D'action

Fevipiprant exerts its effects by selectively antagonizing the prostaglandin D2 receptor 2 (DP2 or CRTh2). This receptor is involved in the recruitment and activation of eosinophils, basophils, and T-helper 2 cells, which play a key role in the inflammatory response associated with asthma. By blocking this receptor, this compound reduces inflammation and improves lung function in patients with asthma .

Comparaison Avec Des Composés Similaires

Fevipiprant est unique par sa forte sélectivité pour le récepteur DP2. Les composés similaires comprennent :

L'unicité de this compound réside dans son ciblage spécifique du récepteur DP2 et son potentiel à traiter l'asthme, ce qui le distingue des autres composés de la même classe .

Activité Biologique

Fevipiprant (NVP-QAW039) is a selective oral antagonist of the prostaglandin D2 receptor 2 (DP2, also known as CRTh2) that has been investigated primarily for its potential in treating asthma. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, pharmacokinetics, and safety profile.

This compound's primary mechanism involves blocking the DP2 receptor, which is implicated in the activation and migration of inflammatory cells such as eosinophils and Th2 cells. By inhibiting this pathway, this compound aims to reduce eosinophilic airway inflammation, a key feature in asthma pathophysiology. The blockade of the DP2 receptor also prevents the release of type 2 cytokines that contribute to airway hyperresponsiveness and inflammation .

Phase 2 and Phase 3 Trials

This compound has undergone several clinical trials to assess its efficacy in patients with asthma. Notably:

  • Phase 2 Studies : Early trials demonstrated that this compound significantly reduced sputum eosinophils and improved lung function, as measured by forced expiratory volume in one second (FEV1) after 12 weeks of treatment .
  • LUSTER Trials : In two pivotal Phase 3 studies (LUSTER-1 and LUSTER-2), this compound was evaluated for its ability to reduce asthma exacerbations. The results indicated modest reductions in exacerbation rates for the higher dose (450 mg) compared to placebo, although these were not statistically significant after adjusting for multiple comparisons .
StudyTreatment GroupsKey Findings
LUSTER-1This compound 150 mg, 450 mg, PlaceboReduction in exacerbation rates; modest effects observed
LUSTER-2This compound 150 mg, 450 mg, PlaceboSimilar results; no significant reduction in overall population
ZEAL-1 & ZEAL-2This compound vs. PlaceboNo significant improvement in lung function noted

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties with a long half-life allowing for once-daily dosing. Studies have shown that it has a high oral bioavailability and is well-tolerated across various patient populations. The pharmacokinetic profile supports its use as a chronic therapy for asthma management .

ParameterValue
Oral Bioavailability~54%
Half-lifeApproximately 17.1 hours
Clearance1.6 mL/min/kg

Safety Profile

The safety profile of this compound has been generally favorable. In clinical trials, adverse events were mostly mild to moderate and evenly distributed across treatment groups. Common adverse events included nasopharyngitis and headache . Serious adverse events were reported at similar rates across this compound and placebo groups.

Summary of Adverse Events

Adverse EventThis compound (150 mg)Placebo
Any Adverse Event44.8%50%
Nasopharyngitis7.1%4.4%
Headache4.2%5.9%

Case Studies

A notable case study involved a patient with severe asthma who was unresponsive to standard therapies. After initiating treatment with this compound at a dose of 150 mg daily, the patient exhibited a significant reduction in exacerbation frequency and improvements in FEV1 measurements over a six-month period . This aligns with findings from larger studies indicating that while not universally effective, this compound can provide benefits for specific patient subsets.

Propriétés

IUPAC Name

2-[2-methyl-1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4S/c1-11-15(9-17(25)26)14-4-3-7-23-18(14)24(11)10-12-5-6-13(29(2,27)28)8-16(12)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPPXZDRVCSVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336031
Record name Fevipiprant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872365-14-5
Record name Fevipiprant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872365145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fevipiprant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12011
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fevipiprant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEVIPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PEX5N7DQ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mixture comprising [1-(4-methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-acetic acid methyl ester: (11.8 g, 26.8 mmol) in water (100 ml) and THF (250 ml) is added dropwise NaOH (53.6 ml of a 1M aqueous solution) at room temperature and the two phase suspension is allowed to stir overnight. The solvent is removed in vacuo and the crude is triturated with diethyl ether, DCM and ethyl acetate. The resulting solid is dissolved in hot water (150 ml) and adjusted to pH 3-4 using 6M HCl. The suspension that forms is filtered and is further purified by dissolving in hot IPA (250 ml) and refluxing in the presence of charcoal for 5 minutes. The solution is filtered and the titled product is recrystallised from water/IPA as a white/pale green crystals. (MH+ 427)
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To an ice-cooled solution of (2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester ((12.8 g, 62.8 mmol) in dry DMF (400 ml) under an inert atmosphere of Argon is added dropwise, BEMP (18.1 ml, 62.8 mmol) over two minutes. After stirring at 10° C. for 40 minutes, the resulting solution is treated dropwise with 1-bromomethyl-4-methanesulfonyl-2-trifluoromethyl-benzene (23.8 g, 75.4 mmol) and allowed to warm to room temperature while stirring overnight. The reaction is concentrated in vacuo with toluene azeotroping and the resulting oil is partitioned between water (400 ml) and DCM (500 ml) and extracted with DCM (500 ml). The organic portions are combined and washed with water (2×200 ml). The resulting suspension is filtered and concentrated in vacuo with toluene azeotroping. The crude is purified by chromatography on silica eluting with iso-hexane/acetone (16:4) to yield the titled product. (MH+ 441)
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
18.1 mL
Type
reactant
Reaction Step Two
Quantity
23.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

[1-(4-Methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-acetic acid methyl ester: To an ice-cooled solution of (2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester ((12.8 g, 62.8 mmol) in dry DMF (400 ml) under an inert atmosphere of Argon is added dropwise, BEMP (18.1 ml, 62.8 mmol) over two minutes. After stirring at 10° C. for 40 minutes, the resulting solution is treated dropwise with 1-bromomethyl-4-methanesulfonyl-2-trifluoromethyl-benzene (23.8 g, 75.4 mmol) and allowed to warm to room temperature while stirring overnight. The reaction is concentrated in vacuo with toluene azeotroping and the resulting oil is partitioned between water (400 ml) and DCM (500 ml) and extracted with DCM (500 ml). The organic portions are combined and washed with water (2×200 ml). The resulting suspension is filtered and concentrated in vacuo with toluene azeotroping. The crude is purified by chromatography on silica eluting with iso-hexane/acetone (16:4) to yield the titled product. (MH+ 441)
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
18.1 mL
Type
reactant
Reaction Step Two
Quantity
23.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fevipiprant
Reactant of Route 2
Fevipiprant
Reactant of Route 3
Fevipiprant
Reactant of Route 4
Fevipiprant
Reactant of Route 5
Fevipiprant
Reactant of Route 6
Fevipiprant

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.